Cas no 1697768-59-4 (2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole)
1697768-59-4 structure
Product Name:2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole
Numero CAS:1697768-59-4
MF:C10H12N4S
MW:220.294079780579
CID:6208143
PubChem ID:136710499
Update Time:2025-10-29
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole
- 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole
- EN300-1119059
- 1697768-59-4
-
- Inchi: 1S/C10H12N4S/c1-7-6-14-4-2-8(13-10(14)12-7)9-11-3-5-15-9/h3,5-6,8H,2,4H2,1H3,(H,12,13)
- Chiave InChI: UXDMYSQAJLZXGP-UHFFFAOYSA-N
- Sorrisi: S1C=CN=C1C1CCN2C=C(C)N=C2N1
Proprietà calcolate
- Massa esatta: 220.07826757g/mol
- Massa monoisotopica: 220.07826757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 238
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 71Ų
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119059-0.05g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.1g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.25g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1119059-1.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-2.5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1119059-5.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-10.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-1g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1119059-5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 5g |
$2858.0 | 2023-10-27 |
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
1697768-59-4 (2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso